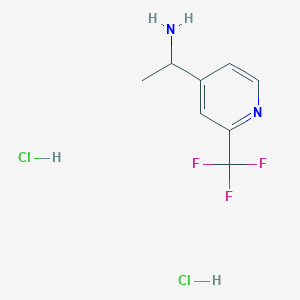
5-(6-Aminopiridazin-3-il)pentanonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Aminopyridazin-3-yl)pentanenitrile is a versatile small molecule scaffold with a molecular weight of 176.22 g/mol It is characterized by the presence of an aminopyridazine ring attached to a pentanenitrile chain
Aplicaciones Científicas De Investigación
5-(6-Aminopyridazin-3-yl)pentanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for 5-(6-Aminopyridazin-3-yl)pentanenitrile are not widely documented. the scalability of the synthetic routes mentioned above can be adapted for large-scale production, ensuring the availability of this compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Aminopyridazin-3-yl)pentanenitrile undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of 5-(6-Aminopyridazin-3-yl)pentanenitrile.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted pyridazine derivatives.
Mecanismo De Acción
The mechanism of action of 5-(6-Aminopyridazin-3-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. The aminopyridazine moiety can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(6-Chloropyridazin-3-yl)pentanenitrile
- 5-(6-Methylpyridazin-3-yl)pentanenitrile
- 5-(6-Nitropyridazin-3-yl)pentanenitrile
Uniqueness
5-(6-Aminopyridazin-3-yl)pentanenitrile is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for further functionalization and derivatization, making it a valuable scaffold in medicinal chemistry and other research areas .
Propiedades
IUPAC Name |
5-(6-aminopyridazin-3-yl)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-7-3-1-2-4-8-5-6-9(11)13-12-8/h5-6H,1-4H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMQAQUVPRZWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CCCCC#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)


![N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide](/img/structure/B2531533.png)


![2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2531540.png)

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2531542.png)


![tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B2531546.png)
![N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531547.png)
![3-(4-chlorophenyl)-1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2531549.png)
